Amyl laurate
Overview
Description
Amyl Laurate, also known as Isothis compound, is the ester of isoamyl alcohol and lauric acid . It is a plant- or synthetic-based texture-enhancing ingredient that feels velvety-soft and is used to help keep pigments dispersed in makeup products such as foundations . It also enhances the spreadability of skincare products and can be found in hair conditioners .
Synthesis Analysis
This compound can be produced synthetically via the classical Fischer type esterification method in which isoamyl alcohol and lauric acid are reacted together . Lauric acid is a naturally occurring fatty acid present in high amounts in coconut and palm kernel oil. Isoamyl alcohol is made using byproducts from ethanol fermentation .
Molecular Structure Analysis
The molecular formula of this compound is C17H34O2 . It has a molecular weight of 270.45 .
Chemical Reactions Analysis
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Physical And Chemical Properties Analysis
This compound is a non-oily, silky, non-greasy emollient . It is soluble in alcohol but insoluble in water . It has a boiling point of 311-312°C . The density is 0.9±0.1 g/cm3, and it has a flash point of 149.3±8.9 °C .
Scientific Research Applications
Enzymatic Synthesis
Amyl Laurate can be synthesized enzymatically using different sources of commercially available microbial lipases . This process involves the esterification of isoamyl alcohol with lauric acid in a solvent-free medium . The highest performance was achieved by Rhizopus oryzae lipase, showing to be an attractive alternative to bulk chemical routes .
Cosmetic Industry
this compound is an important emollient in the cosmetic industry . It is widely used to help keep pigments dispersed in makeup products because it enhances the spreadability of products .
Food and Beverage Industry
Isoamyl esters, including Isothis compound, are important components of flavor in foods and beverages . They have a strong aroma of banana and are used extensively in the food industry .
Lubricants
Esters, including Isothis compound, are also used in the production of lubricants . Their unique properties make them suitable for various industrial applications .
Biotechnological Procedures
Biotechnological procedures offer several advantages and show to be a competitive route to chemical methods due to the high catalytic efficiency, mild operating conditions, and selectivity of the biochemical catalysts . Lipase-catalyzed synthesis of more than 50 flavor esters has been described in the literature .
Preparation Method
A preparation method of Isothis compound has been patented . This method involves heating and stirring lauric acid and isoamyl alcohol at a specific molar ratio, adding a catalyst, and carrying out an isothermal reaction . The obtained lauric acid isoamyl alcohol yield of this synthetic method can reach 100% .
Supercritical Carbon Dioxide Synthesis
Isothis compound can also be synthesized in supercritical carbon dioxide . This process investigates the various parameters that influence the enzymatic synthesis of Isothis compound .
Fine Chemicals
Isothis compound has a wide range of applications in cosmetics, food, and wine brewing field, and is considered an important fine chemical .
Safety and Hazards
Future Directions
Amyl Laurate is sometimes touted as a natural alternative to silicones, thanks to its lightweight, smoothing sensation . It is used in a variety of skincare, color cosmetic, and hair care applications . It is considered safe in cosmetics up to 2% concentration . It is expected to continue to be used in these applications in the future.
Mechanism of Action
Target of Action
Amyl laurate is a medium-chain fatty acid ester Similar compounds like laurate have been shown to interact with cellular structures such as tight junctions in intestinal epithelial cells .
Mode of Action
This is achieved by the retrieval of claudin-5, a protein involved in the formation of tight junctions, from the junctions themselves . This action allows for the passage of molecules up to a molecular mass of 330 Da .
Biochemical Pathways
Laurate has been shown to affect the paracellular pathway in intestinal epithelial cells . This pathway is crucial for the transport of substances between cells. By affecting the tight junctions, laurate alters the permeability of this pathway, allowing for the passage of certain molecules .
Pharmacokinetics
It is known that medium-chain fatty acids like this compound are generally well-absorbed and metabolized efficiently by the body .
Result of Action
The result of this compound’s action is an increase in paracellular permeability, allowing for the passage of certain molecules . This could potentially enhance the absorption of certain drugs, making this compound a potential absorption enhancer .
properties
IUPAC Name |
pentyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-13-15-17(18)19-16-14-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWBDPUBNMEITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201711 | |
Record name | Amyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5350-03-8 | |
Record name | Pentyl laurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5350-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amyl laurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amyl laurate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-AMYL LAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L8N15IQC6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions the presence of "isoamyl laurate" in Muscat raisin fusel oil. What is the significance of this finding in the context of flavor and aroma?
A1: While the research paper focuses on identifying the components of fusel oil, it particularly highlights the presence of various esters, including isothis compound []. These esters, even in small amounts, are known to contribute significantly to the overall aroma and flavor profile of alcoholic beverages like brandy, which is often produced from raisins. Isothis compound, specifically, can impart fruity and potentially waxy notes, adding complexity to the final product. The presence of such esters underlines the impact of even minor fusel oil constituents on the sensory experience of the beverage.
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